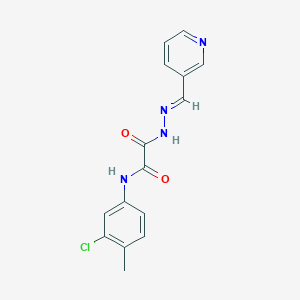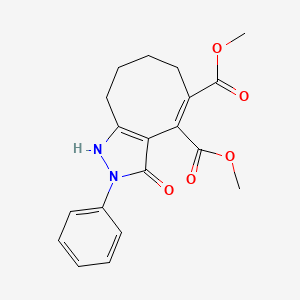![molecular formula C16H12Cl2N4OS B11995161 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a hydrazide group through a sulfanyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Sulfanyl Linkage: The benzimidazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Hydrazide Formation: The intermediate product is further reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 2,6-dichlorobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group (Schiff base) can be reduced to form the corresponding amine.
Substitution: The chlorines on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
Medically, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves several molecular targets and pathways:
Antimicrobial Action: It disrupts the cell membrane integrity of microbes, leading to cell lysis.
Anticancer Action: It induces apoptosis in cancer cells by activating caspases and inhibiting key survival pathways such as PI3K/Akt.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid hydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(3-bromophenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of the 2,6-dichlorophenyl group, which enhances its antimicrobial and anticancer activities. The dichlorophenyl group increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
This detailed overview provides a comprehensive understanding of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C16H12Cl2N4OS |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-4-3-5-12(18)10(11)8-19-22-15(23)9-24-16-20-13-6-1-2-7-14(13)21-16/h1-8H,9H2,(H,20,21)(H,22,23)/b19-8+ |
Clave InChI |
APXDYAYZSOWCBN-UFWORHAWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)



![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995128.png)
![3-benzyl-4,8-dimethyl-7-{[(2E)-3-phenyl-2-propenyl]oxy}-2H-chromen-2-one](/img/structure/B11995131.png)
![(3Z)-1-hexyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11995134.png)

![3-bromo-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]aniline](/img/structure/B11995146.png)

![Propyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11995156.png)

